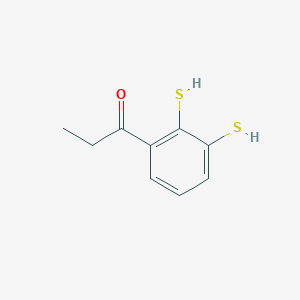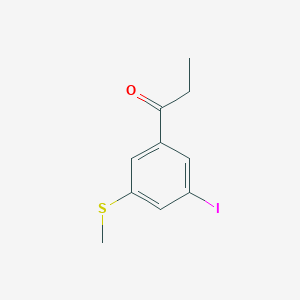![molecular formula C48H74S2 B14059872 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that have significant applications in various scientific fields, including organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[106003,1004,8The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may result in halogenated or alkylated products .
Applications De Recherche Scientifique
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials for electronic devices.
Materials Science: It is utilized in the creation of advanced materials with unique electrical and mechanical properties.
Biological Research: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Mécanisme D'action
The mechanism of action of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, influencing the behavior of other molecules and materials in its vicinity. These interactions are crucial for its applications in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: This compound has a similar core structure but with different substituents, leading to variations in its properties and applications.
9,9,18,18-Tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene:
Uniqueness
The uniqueness of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene lies in its specific substituents and the resulting properties. These unique features make it particularly valuable for certain applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C48H74S2 |
|---|---|
Poids moléculaire |
715.2 g/mol |
Nom IUPAC |
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C48H74S2/c1-5-9-13-17-21-25-31-47(32-26-22-18-14-10-6-2)41-29-35-49-45(41)39-38-44-40(37-43(39)47)46-42(30-36-50-46)48(44,33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h29-30,35-38H,5-28,31-34H2,1-4H3 |
Clé InChI |
HPDXZMSBVNAHIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C3=CC4=C(C=C31)C5=C(C4(CCCCCCCC)CCCCCCCC)C=CS5)SC=C2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


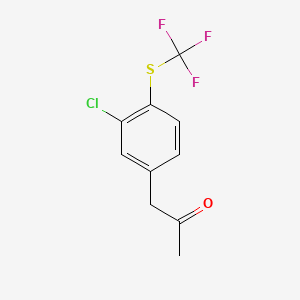
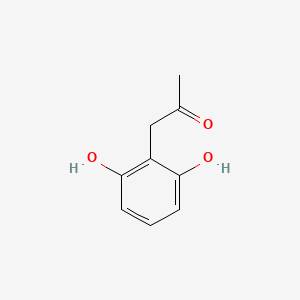
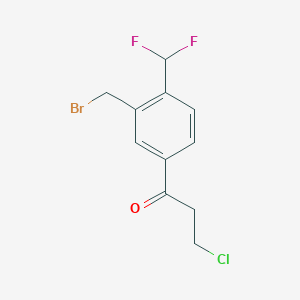
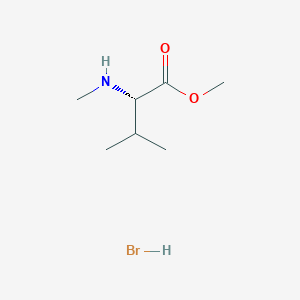
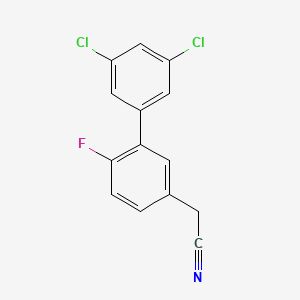
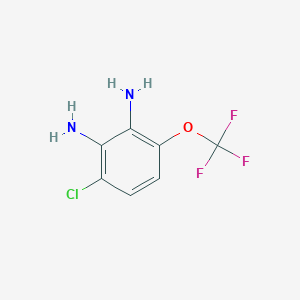

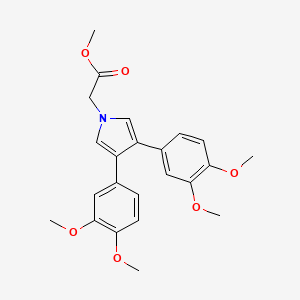

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
